Angiotensin-(1-9) is a nonapeptide [, ], a member of the renin-angiotensin system (RAS) [, , ]. It is produced by the enzymatic action of angiotensin-converting enzyme 2 (ACE2) on angiotensin I [, , , ]. Angiotensin-(1-9) plays a critical role in the counter-regulatory axis of the RAS, which antagonizes the actions of angiotensin II [, , , ], a potent vasoconstrictor known to contribute to cardiovascular disease.
Angiotensin (1-9) is derived from angiotensin I, a decapeptide produced from angiotensinogen, primarily synthesized in the liver. The renin-angiotensin system is classified as a neurohormonal system that regulates blood pressure and fluid balance. Angiotensin (1-9) is part of a counter-regulatory axis that opposes the effects of angiotensin II, which is known for its vasoconstrictive properties and role in hypertension .
Angiotensin (1-9) is synthesized through the action of angiotensin-converting enzyme type 2 on angiotensin I. The synthesis process involves several steps:
This synthesis can be influenced by various physiological conditions, such as hypertension and heart failure, which may alter the levels of angiotensin-converting enzyme type 2 .
The molecular structure of angiotensin (1-9) consists of nine amino acids: Aspartic acid, Arginine, Valine, Tyrosine, Isoleucine, Histidine, Proline, Phenylalanine, and Histidine (sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His). Its molecular formula is C₁₃H₁₈N₄O₁₃S.
Angiotensin (1-9) participates in several important biochemical reactions:
The mechanism of action of angiotensin (1-9) primarily involves its interaction with the angiotensin type 2 receptor. Upon binding:
Angiotensin (1-9) exhibits several notable physical and chemical properties:
Angiotensin (1-9) has several scientific applications:
The canonical RAS pathway begins with renin cleaving angiotensinogen to form angiotensin I (Ang I), which is converted to Ang II via angiotensin-converting enzyme (ACE). Ang II exerts potent vasoconstrictive, pro-inflammatory, and fibrotic effects primarily through the angiotensin II type 1 receptor (AT1R) [1] [8].
In contrast, the non-canonical RAS pathway features angiotensin-converting enzyme 2 (ACE2) as a key enzyme. ACE2 generates alternative peptides, including angiotensin (1-9) [Ang (1-9)] and angiotensin (1-7) [Ang (1-7)], which activate protective receptors (AT2R, MasR). This axis counterbalances Ang II/AT1R overactivity [3] [7] [10].
Table 1: Core Components of Canonical vs. Non-Canonical RAS Pathways
Feature | Canonical Pathway | Non-Canonical Pathway |
---|---|---|
Key Enzyme | ACE | ACE2 |
Primary Peptide | Angiotensin II (Ang II) | Angiotensin (1-9) (Ang (1-9)), Angiotensin (1-7) (Ang (1-7)) |
Receptor | AT1R | AT2R, MasR |
Biological Effects | Vasoconstriction, Inflammation, Fibrosis | Vasodilation, Anti-fibrosis, Anti-inflammation |
Pathological Role | Hypertension, Cardiac Hypertrophy, Renal Damage | Cardio-Renal Protection, Remodeling Inhibition |
ACE2 is a zinc metalloprotease with distinct catalytic properties compared to ACE. Unlike ACE, which removes dipeptides from substrates, ACE2 functions as a monocarboxypeptidase, cleaving single amino acids from the C-terminus of peptides [2] [4] [6].
Ang (1-9) is produced via two primary routes:
The catalytic efficiency of ACE2 for Ang I is significantly lower than for Ang II (kcat/Km ≈ 400-fold lower), making Ang II its preferred substrate. Consequently, Ang (1-9) production is less efficient under physiological conditions but becomes significant during ACE inhibition or RAS modulation [2] [6].
Table 2: Kinetic Parameters of ACE2 Substrates
Substrate | Product | Catalytic Efficiency (kcat/Km) | Relative Rate |
---|---|---|---|
Angiotensin II | Ang (1-7) | High (~4.2 × 106 M−1s−1) | 400-fold faster |
Angiotensin I | Ang (1-9) | Low (~1.0 × 104 M−1s−1) | Baseline |
Apelin-13 | Apelin-12 | Intermediate | Context-dependent |
Tissue-specific expression of ACE2 also influences Ang (1-9) generation. ACE2 is abundant in the heart, kidneys, lungs, and testes, where local RAS activity modulates organ function [4] [6]. In cardiac tissue, for example, Ang (1-9) levels increase following AT1R blockade, suggesting cross-talk between RAS axes [10].
The non-canonical RAS, centered on Ang (1-9), ACE2, and AT2R, functions as a physiological antagonist to the Ang II/ACE/AT1R axis. This balance is critical for maintaining cardiovascular and renal health [3] [7] [10].
Mechanisms of Action
Table 3: Opposing Effects of Angiotensin (1-9) vs. Angiotensin II
Biological Process | Ang II/AT1R Effects | Ang (1-9)/AT2R Effects |
---|---|---|
Vascular Tone | Vasoconstriction | Vasodilation (via NO, prostaglandins) |
Cellular Growth | Hypertrophy, Proliferation | Anti-hypertrophic, Anti-proliferative |
Fibrosis | ↑ Collagen, ↑ TGF-β | ↓ Fibrosis, ↓ TGF-β |
Inflammation | ↑ Oxidative Stress, ↑ Cytokines | ↓ Inflammation, ↑ Antioxidant Pathways |
Renal Sodium | Sodium Retention | Natriuresis |
Physiological and Pathophysiological Roles
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7